3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a pyrrolidine derivative and an appropriate leaving group.
Attachment of the Pyridine Carbonyl Group: The pyridine carbonyl group can be attached through an acylation reaction using pyridine-2-carbonyl chloride and a suitable base.
Methoxylation: The methoxy group can be introduced through an etherification reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C16H18N4O2/c1-12-5-6-15(19-18-12)22-11-13-7-9-20(10-13)16(21)14-4-2-3-8-17-14/h2-6,8,13H,7,9-11H2,1H3 |
InChI Key |
QBOVCZHMKXIJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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